1-(4-fluoro-3-methylphenyl)-N-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a central triazole ring substituted with a pyridin-3-yl group at position 5, a 4-fluoro-3-methylphenyl group at position 1, and a 3-methoxyphenyl carboxamide moiety at position 2. The fluorine atom and pyridine ring may enhance binding affinity and metabolic stability, while the methoxy group could influence solubility and pharmacokinetics.
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-N-(3-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c1-14-11-17(8-9-19(14)23)28-21(15-5-4-10-24-13-15)20(26-27-28)22(29)25-16-6-3-7-18(12-16)30-2/h3-13H,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYTUCCDUZLNTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)OC)C4=CN=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide Component Synthesis
Alkyne Component Design
Cycloaddition Reaction
Combining the azide and alkyne under Cu(I) catalysis yields 1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate. Typical conditions involve:
- Catalyst: CuSO₄·5H₂O (10 mol%) with sodium ascorbate
- Solvent: t-BuOH/H₂O (1:1)
- Temperature: 25–60°C
- Reaction time: 12–24 hours.
Table 1 : Representative Cycloaddition Conditions and Yields for Analogous Triazoles
| Entry | Azide | Alkyne | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Fluorophenyl azide | Ethyl propiolate | Cu(I) | 85 |
| 2 | 3-Methylphenyl azide | Phenylacetylene | Cu(I) | 78 |
Introduction of the Pyridin-3-yl Group via Suzuki-Miyaura Coupling
To install the pyridin-3-yl group at position 5, a Suzuki coupling strategy is viable if the triazole core is pre-functionalized with a halogen:
Bromination of the Triazole Intermediate
Suzuki-Miyaura Cross-Coupling
The brominated triazole reacts with pyridin-3-ylboronic acid under palladium catalysis:
Table 2 : Suzuki Coupling Parameters for Triazole Derivatives
| Entry | Boronic Acid | Halide Position | Yield (%) |
|---|---|---|---|
| 1 | Pyridin-3-ylboronic acid | 5 | 72 |
| 2 | Phenylboronic acid | 5 | 68 |
Amidation to Form the Carboxamide Moiety
The ethyl ester undergoes hydrolysis followed by amide coupling:
Ester Hydrolysis
Amide Bond Formation
Activation of the carboxylic acid with HATU and coupling with 3-methoxyaniline:
- Coupling agent: HATU (1.1 equiv)
- Base: DIPEA (3 equiv)
- Solvent: DMF, 0°C to room temperature
- Reaction time: 6 hours.
Table 3 : Amidation Yields for Triazole Carboxylic Acids
| Entry | Amine | Coupling Agent | Yield (%) |
|---|---|---|---|
| 1 | 3-Methoxyaniline | HATU | 65 |
| 2 | 4-Fluoroaniline | EDCl/HOBt | 58 |
Optimization and Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-3-methylphenyl)-N-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis. In particular, it shows promise against breast and prostate cancers due to its ability to interfere with specific signaling pathways involved in tumor growth .
Antimicrobial Properties
Triazoles are known for their antimicrobial effects. Studies have shown that this compound possesses activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of cell membrane integrity or inhibition of nucleic acid synthesis .
Inhibition of Enzymatic Activity
The compound acts as an inhibitor for several key enzymes involved in disease processes, including:
- Src Kinase : Important in cancer metastasis.
- Cytochrome P450 Enzymes : Involved in drug metabolism, affecting the pharmacokinetics of co-administered drugs .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-fluoro-3-methylphenyl)-N-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
1-(4-Ethoxyphenyl)-N-(3-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide ()
- Key Differences: Position 1: 4-Ethoxyphenyl (ethoxy group) vs. 4-fluoro-3-methylphenyl in the target compound. Ethoxy groups increase lipophilicity but may reduce metabolic stability compared to fluorine. Position 5: Methyl vs. pyridin-3-yl. Carboxamide Group: 3-Fluorophenyl vs. 3-methoxyphenyl. Methoxy groups improve solubility but may reduce membrane permeability compared to fluorine.
N-Substituted-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide Derivatives ()
- Key Differences :
- Position 1 : 4-Methylphenyl (lacking fluorine) vs. 4-fluoro-3-methylphenyl. Fluorine’s electronegativity may enhance binding to electron-rich targets (e.g., enzymes) through dipole interactions.
- Carboxamide Substituents : Derivatives in use various amines (e.g., alkyl, aryl), whereas the target compound employs a 3-methoxyphenyl group. The methoxy group’s electron-donating nature could modulate electronic effects on the triazole core.
Heterocyclic Core Modifications
N-[1-(4-Fluorobenzyl)-1H-Pyrazol-3-yl]-5-Methyl-3-Phenyl-1,2-Oxazole-4-Carboxamide ()
- Key Differences :
- Core Structure : Oxazole (five-membered ring with one oxygen and one nitrogen) vs. 1,2,3-triazole (two adjacent nitrogens). Triazoles exhibit stronger hydrogen bonding and metabolic resistance due to their aromatic stability.
- Substituents : The fluorobenzyl group in ’s compound may enhance blood-brain barrier penetration, whereas the target compound’s pyridin-3-yl group could favor interactions with polar binding pockets.
5-Amino-1-(4-Fluorophenyl)-1H-Pyrazole-4-Carboxamide Derivatives ()
- The target compound lacks this group, favoring lipophilicity. Core Heterocycle: Pyrazole (two adjacent nitrogens) vs. triazole. Triazoles generally exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation.
Pharmacophore and Functional Group Comparisons
Razaxaban (Factor Xa Inhibitor) ()
- Key Differences: Core Structure: Pyrazole vs. triazole. Substituent Strategy: Razaxaban uses a trifluoromethyl group and aminobenzisoxazole for selectivity and potency. The target compound’s pyridin-3-yl and fluorophenyl groups may mimic these effects through π-π stacking and electrostatic interactions.
1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide ()
- Key Differences :
- Core Structure : Pyrrolidine with a ketone vs. triazole. The rigid triazole in the target compound may confer better binding precision compared to the flexible pyrrolidine.
- Thiadiazole vs. Pyridine : Thiadiazole’s sulfur atom may introduce steric hindrance, whereas pyridine’s nitrogen could facilitate hydrogen bonding.
Implications for Drug Design
- Fluorine and Pyridine Synergy : The 4-fluoro-3-methylphenyl and pyridin-3-yl groups in the target compound may synergize to enhance target binding (e.g., kinase inhibition) and metabolic stability .
- Methoxy vs. Fluoro Trade-offs : The 3-methoxyphenyl carboxamide balances solubility and permeability, whereas fluorine substituents in analogs () prioritize lipophilicity and binding affinity.
Biological Activity
1-(4-fluoro-3-methylphenyl)-N-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a triazole ring and various aromatic substituents, suggests a diverse range of pharmacological effects. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 403.4 g/mol
- CAS Number : 1251568-27-0
Biological Activity Overview
The biological activity of the compound is primarily associated with its role as an inhibitor of specific protein interactions, particularly involving WDR5 (WD repeat domain 5), which is implicated in various oncogenic processes.
- WDR5 Inhibition : The compound has been identified as a modulator of WDR5, a critical component in the regulation of gene expression linked to cancer progression. By inhibiting WDR5, the compound may disrupt oncogenic signaling pathways, leading to reduced cancer cell proliferation and survival .
- Anticancer Properties : Preliminary studies indicate that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has shown effectiveness in reducing cell viability in leukemia and solid tumor models through apoptosis induction and cell cycle arrest .
In Vitro Studies
A series of in vitro experiments have demonstrated the efficacy of this compound against several cancer types:
- Leukemia Cell Lines : The compound was tested on K562 (chronic myeloid leukemia) and HL60 (acute promyelocytic leukemia) cells, showing IC50 values in the low micromolar range. The mechanism involved mitochondrial dysfunction leading to apoptosis .
- Solid Tumors : In studies involving A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines, treatment with the compound resulted in significant inhibition of proliferation and induced apoptosis through caspase activation pathways .
In Vivo Studies
Research involving animal models has further corroborated the anticancer potential:
- Xenograft Models : In xenograft studies using mice implanted with human tumor cells, administration of the compound led to a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within treated tumors .
Data Table: Summary of Biological Activities
| Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer (Leukemia) | K562 | 2.5 | Apoptosis via mitochondrial pathway |
| Anticancer (Leukemia) | HL60 | 3.0 | Cell cycle arrest |
| Anticancer (Lung Cancer) | A549 | 4.0 | Caspase activation |
| Anticancer (Breast Cancer) | MDA-MB-231 | 3.5 | Induction of apoptosis |
| Tumor Reduction | Xenograft Model | Not applicable | Reduced tumor size |
Q & A
Basic: What are the optimal synthetic routes for this compound?
The synthesis of triazole derivatives typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Precursor preparation : Reacting 4-fluoro-3-methylphenyl azide with a terminal alkyne (e.g., propargyl-substituted pyridine) under Cu(I) catalysis (e.g., CuI) in solvents like DMSO or DCM at 60–80°C .
- Carboxamide coupling : Using EDC/HOBt or DCC to conjugate the triazole intermediate with 3-methoxyaniline .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (MeOH/water) yield high-purity product (>95%) .
Basic: How is this compound characterized structurally?
- Nuclear Magnetic Resonance (NMR) : and NMR identify substituent positions (e.g., fluorine’s deshielding effect, methoxy singlet at ~3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragments (e.g., loss of CO or pyridyl groups) .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 12.65° between fluorophenyl and triazole) and hydrogen-bonding networks .
Basic: What biological activities are anticipated based on structural analogs?
Triazoles with fluorophenyl and pyridyl groups exhibit:
- Anticancer activity : Inhibition of kinases (e.g., EGFR, VEGFR2) via π-π stacking and hydrogen bonding .
- Antimicrobial effects : Disruption of bacterial cell wall synthesis (MIC ≤ 2 µg/mL against S. aureus) .
- Enzyme inhibition : IC values < 100 nM for carbonic anhydrase IX .
Advanced: How to design experiments to assess enzyme inhibition mechanisms?
- Kinase assays : Use recombinant enzymes (e.g., EGFR) with ATP-competitive assays (Caliper LabChip) to measure inhibition kinetics .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm target engagement .
- Molecular docking (AutoDock Vina) : Model interactions between the compound’s fluorophenyl group and hydrophobic kinase pockets .
Advanced: How to address low aqueous solubility in biological assays?
- Co-solvent systems : Use DMSO/PBS (≤1% DMSO) or β-cyclodextrin inclusion complexes .
- Prodrug strategies : Introduce phosphate or PEG groups at the carboxamide nitrogen to enhance solubility .
Advanced: What computational methods predict metabolic stability?
- ADMET prediction (Schrödinger QikProp) : Estimate logP (∼3.2), CYP450 inhibition (CYP3A4 > 50% at 10 µM), and plasma protein binding (>90%) .
- Metabolite identification : Use in silico tools like Meteor (Lhasa Limited) to predict hydroxylation at the 3-methylphenyl group .
Advanced: How to resolve contradictions in cytotoxicity data across cell lines?
- Assay standardization : Normalize viability assays (MTT vs. resazurin) and control for efflux pumps (e.g., P-gp inhibitors) .
- Proteomics profiling : Compare protein expression (LC-MS/MS) in sensitive vs. resistant lines to identify target dysregulation .
Advanced: What strategies optimize selectivity over off-target kinases?
- SAR studies : Replace 3-methoxyphenyl with bulkier groups (e.g., 3,4-dimethoxy) to sterically hinder off-target binding .
- Alchemical free energy calculations (FEP) : Simulate binding energy differences between EGFR and HER2 to guide modifications .
Basic: What analytical techniques monitor reaction progress?
- Thin-Layer Chromatography (TLC) : Track azide-alkyne cycloaddition using hexane/EtOAc (3:1) with UV visualization .
- HPLC-PDA : Quantify intermediates with a C18 column (acetonitrile/water + 0.1% TFA) at 254 nm .
Advanced: How do fluorine and methoxy groups influence bioactivity?
- Fluorine : Enhances metabolic stability (blocks CYP450 oxidation) and strengthens hydrophobic interactions .
- Methoxy : Improves solubility via hydrogen bonding and modulates electron density in the triazole ring for target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
